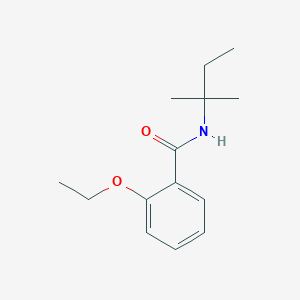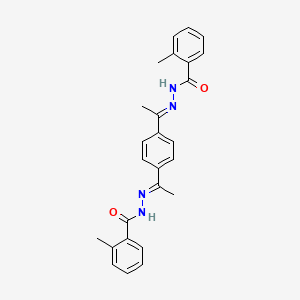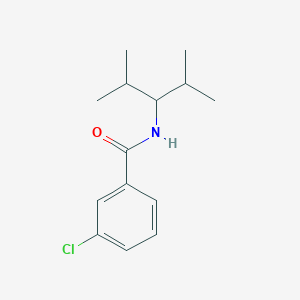
N-(1,1-dimethylpropyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-2-ethoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 223.33 g/mol.
Mécanisme D'action
The mechanism of action of N-(1,1-dimethylpropyl)-2-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to modulate the activity of various ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to inhibit the activity of AChE and the TRPV1 channel. In vivo studies have shown that N-(1,1-dimethylpropyl)-2-ethoxybenzamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize using standard organic chemistry techniques. However, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Researchers should take these limitations into consideration when designing experiments involving N-(1,1-dimethylpropyl)-2-ethoxybenzamide.
Orientations Futures
There are several future directions for research on N-(1,1-dimethylpropyl)-2-ethoxybenzamide. One area of interest is the development of N-(1,1-dimethylpropyl)-2-ethoxybenzamide-based drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of N-(1,1-dimethylpropyl)-2-ethoxybenzamide's interactions with proteins and enzymes, which could lead to the development of new tools for studying protein-ligand interactions and enzyme inhibition. Additionally, the use of N-(1,1-dimethylpropyl)-2-ethoxybenzamide as a building block for the synthesis of functional materials, such as sensors and catalysts, is an area of interest in materials science.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)-2-ethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,1-dimethylpropylamine. The final product is obtained through the purification of the crude product using recrystallization.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, N-(1,1-dimethylpropyl)-2-ethoxybenzamide has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks.
Propriétés
IUPAC Name |
2-ethoxy-N-(2-methylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)15-13(16)11-9-7-8-10-12(11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOHUXGOWQVIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methylbutan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)





![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)